molecular formula C26H28F3NO2 B13860399 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol

3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol

Cat. No.: B13860399
M. Wt: 443.5 g/mol
InChI Key: UJFCKTUAABUFHP-UHFFFAOYSA-N
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Description

3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol is a complex organic compound known for its significant applications in pharmaceuticals and medicinal chemistry. This compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as serotonin reuptake transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, leading to enhanced serotonergic neurotransmission . This mechanism is similar to that of fluoxetine, which is known for its antidepressant effects .

Properties

Molecular Formula

C26H28F3NO2

Molecular Weight

443.5 g/mol

IUPAC Name

3-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C26H28F3NO2/c1-30(18-16-24(31)20-8-4-2-5-9-20)19-17-25(21-10-6-3-7-11-21)32-23-14-12-22(13-15-23)26(27,28)29/h2-15,24-25,31H,16-19H2,1H3

InChI Key

UJFCKTUAABUFHP-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(C1=CC=CC=C1)O)CCC(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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